![molecular formula C18H36N4O2 B12442335 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine CAS No. 887591-45-9](/img/structure/B12442335.png)
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine is a heterocyclic organic compound with the molecular formula C18H36N4O2 and a molecular weight of 340.5 . It is commonly used in research and experimental applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine involves several steps. One common method includes the reaction of 3-aminomethylpyrrolidine with 4-methylpiperazine in the presence of a base, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts or bases depending on the desired reaction . Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives .
Applications De Recherche Scientifique
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine can be compared with other similar compounds, such as:
- 1-Boc-3-(ethylaminomethyl)-pyrrolidine
- 1-Boc-3-[(2-methoxy-propylamino)-methyl]-pyrrolidine
- 4-(5-amino-isoxazol-3-yl)-phenol
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
887591-45-9 |
|---|---|
Formule moléculaire |
C18H36N4O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
tert-butyl 3-[[3-(4-methylpiperazin-1-yl)propylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H36N4O2/c1-18(2,3)24-17(23)22-9-6-16(15-22)14-19-7-5-8-21-12-10-20(4)11-13-21/h16,19H,5-15H2,1-4H3 |
Clé InChI |
KAMNGPZTVSRJSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CNCCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


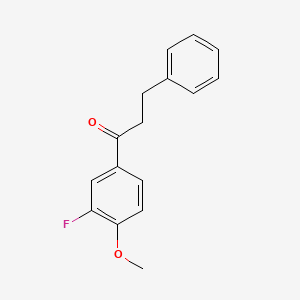
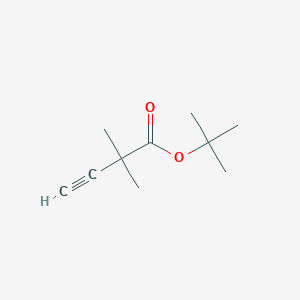
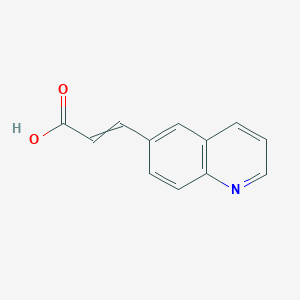
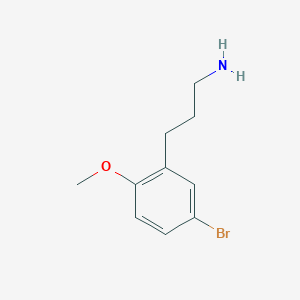
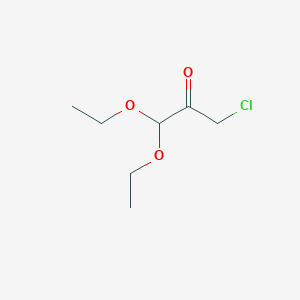

![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
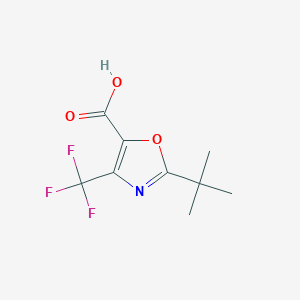

![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
